Acetoacetanilide
Overview
Description
Acetoacetanilide is an organic compound with the formula CH3C(O)CH2C(O)NHC6H5. It is the acetoacetamide derivative of aniline and is a white solid that is poorly soluble in water . This chemical and many related compounds are used in the production of organic pigments called arylide yellows .
Synthesis Analysis
Acetoacetanilide is prepared by acetoacetylation of aniline using diketene . Many analogues have been prepared . To make the dyes, acetoacetanilides are coupled to diazonium salts, "azo coupling" . Acetoacetylation with diketene followed by diazo coupling . In the presence of sulfuric acid, acetoacetanilide dehydrates to give 4-methyl-2-quinolone .Molecular Structure Analysis
Acetoacetanilide usually exists as the keto-amide tautomer according to X-ray crystallography . Conformers and tautomers of acetoacetanilide have been studied by the DFT (B3LYP/6-311++G**) and IR spectroscopy methods .Chemical Reactions Analysis
Acetoacetanilide undergoes condensation reaction with o-phenylenediamine to afford a Schiff base . In the presence of sulfuric acid, acetoacetanilide dehydrates to give 4-methyl-2-quinolone .Physical And Chemical Properties Analysis
Acetoacetanilide is a colourless solid with a molar mass of 177.203 g·mol−1 . It has a melting point of 83 to 88 °C . It is poorly soluble in water .Scientific Research Applications
Chromatographic Analysis
Acetoacetanilide is utilized as an internal standard in high-pressure liquid chromatography for determining concentrations of various substances, like acetaminophen and phenacetin in plasma. This method is noted for its sensitivity and precision, enabling the analysis of therapeutic and toxic concentrations from small plasma samples (Gotelli, Kabra, & Marton, 1977).
Chelating Agent in Metal Ion Analysis
Research indicates that acetoacetanilide and its derivatives can act as chelating agents for divalent metal ions. This includes the determination of acid dissociation constants and stability constants of various metal chelates, thereby aiding in understanding metal ion interactions (Harries, Savage, Wright, & Logan, 1969).
Synthesis of Cyclobutenes and Dienes
In synthetic chemistry, acetoacetanilide is used to produce cyclobutene derivatives, which can be further utilized to create electron-deficient 1,3-dienes. This process involves a reaction with triphenylphosphine and dialkyl acetylenedicarboxylates (Yavari & Asghari, 1999).
Anticancer Properties
Acetoacetanilide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Certain derivatives demonstrated interesting cytotoxicities, especially against human breast cancer cells (Catarro et al., 2017).
Nonlinear Optical Applications
The growth and characterization of acetoacetanilide single crystals have shown their potential in nonlinear optical applications. Studies include solubility in organic solvents, functional group confirmation, thermal behavior, and optical performance testing (Vijayan et al., 2004).
Analgesic Activity
Acetoacetanilide derivatives have been synthesized and tested for their analgesic activity. Research demonstrates that certain derivatives possess high analgesic activity and low acute toxicity (Gein et al., 2016).
Thermochemistry in Pharmaceuticals
Acetoacetanilides are broadly used in the pharmaceutical industry, and thermochemical studies provide insights into their vapor pressures, phase transitions, and enthalpies of formation. This research is crucial for understanding the properties and behaviors of these compounds (Nagrimanov et al., 2018).
Safety And Hazards
Future Directions
Acetoacetanilide, a key intermediate in the synthesis of various organic compounds, is witnessing shifts in demand and applications . It is often used in the manufacture of agricultural chemicals, coating materials , dyes, and pigments like arylide yellows . It is also used as initiator in polymerisation of vinyl monomers and as co-promoter for unsaturated polyesters .
properties
IUPAC Name |
3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Record name | ACETOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID0024397 | |
Record name | Acetoacetanilide | |
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Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
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Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | ACETOACETANILIDE | |
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Record name | Butanamide, 3-oxo-N-phenyl- | |
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Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
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Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
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Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
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Product Name |
Acetoacetanilide | |
Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS RN |
102-01-2, 86349-51-1 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
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Retrosynthesis Analysis
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